4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
CAS No.: 2097897-54-4
Cat. No.: VC11797638
Molecular Formula: C16H17ClFN3O3S
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097897-54-4 |
|---|---|
| Molecular Formula | C16H17ClFN3O3S |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-2-methylpyrimidine |
| Standard InChI | InChI=1S/C16H17ClFN3O3S/c1-11-19-7-4-16(20-11)24-12-5-8-21(9-6-12)25(22,23)13-2-3-15(18)14(17)10-13/h2-4,7,10,12H,5-6,8-9H2,1H3 |
| Standard InChI Key | MOXHXENJUUYNJC-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
| Canonical SMILES | CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a complex organic compound featuring a pyrimidine ring, a piperidine moiety, and a sulfonyl group. This compound is classified as a substituted pyrimidine derivative, which is known for its diverse applications in medicinal chemistry and material science. The presence of the 3-chloro-4-fluorobenzenesulfonyl group enhances its potential biological activity, making it a candidate for further research in pharmacology.
Synthesis Methods
The synthesis of 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine can be approached through several methods, typically involving the reaction of a pyrimidine derivative with a piperidine-based sulfonyl compound. These methods often require careful control of reaction conditions to ensure high yield and purity.
Biological Activity and Potential Applications
The biological activity of 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is influenced by its structural features, particularly the presence of the sulfonyl group and halogen substituents. These features can interact with biological targets such as enzymes or receptors, suggesting potential applications in medicinal chemistry.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine | Pyrimidine, piperidine, sulfonyl group | Potential pharmacological activity |
| 1-(3-Chloro-4-fluorobenzenesulfonyl)piperidine | Simplified structure without pyrimidine | Known NMDA receptor inhibitor |
| 2-Amino-pyrimidines | Basic pyrimidine structure | Broad spectrum antimicrobial activity |
Research Findings and Future Directions
Research on compounds similar to 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine suggests potential applications in antitumor, antimicrobial, and enzyme inhibition activities. Future studies should focus on in vivo pharmacokinetics, mechanistic studies, and structure-activity relationships to optimize biological activity and reduce toxicity.
Given the lack of specific data from reliable sources on 4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine, further research is needed to fully explore its properties and applications. This compound's complex structure and potential biological activity make it an interesting subject for ongoing research in medicinal chemistry.
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